molecular formula C8H14O4S2 B14618717 5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone CAS No. 58951-29-4

5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone

Cat. No.: B14618717
CAS No.: 58951-29-4
M. Wt: 238.3 g/mol
InChI Key: QRKMZHWDJHJLMJ-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is an organic compound characterized by its unique structure, which includes a dithiine ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as cyclization and oxidation to form the dithiine ring and introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the dithiine ring.

    Substitution: Substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.

Scientific Research Applications

5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide: A structurally similar compound with different substituents.

    1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with distinct biological activities.

Uniqueness

5-Ethyl-2,6-dimethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is unique due to its specific substituents and the resulting chemical and biological properties

Properties

CAS No.

58951-29-4

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

5-ethyl-2,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C8H14O4S2/c1-4-8-7(3)14(11,12)6(2)5-13(8,9)10/h6H,4-5H2,1-3H3

InChI Key

QRKMZHWDJHJLMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(S(=O)(=O)C(CS1(=O)=O)C)C

Origin of Product

United States

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